Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a benzyl group, and an aminopropyl chain. It is primarily used in research and development due to its versatile reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-aminopropylamine . The reaction is usually carried out under basic conditions, such as using sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure but different functional groups.
Piperazine Derivatives: Compounds with a piperazine ring, which share some structural similarities with piperidine derivatives.
Benzofuran Derivatives: Compounds with a benzofuran ring, which have different core structures but may exhibit similar biological activities.
Uniqueness
Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, benzyl group, and aminopropyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H22N2O\ and a molecular weight of approximately 276.38 g/mol. The compound consists of a piperidine ring, a benzyl group, and an aminopropyl substituent, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Piperidine derivatives often exhibit effects on various receptors, including:
- Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety disorders.
- Dopamine Receptors : Interactions with dopaminergic systems may have implications for treating conditions like schizophrenia and Parkinson's disease.
Biological Activities
Research indicates that this compound may possess several pharmacological properties:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyl 3-aminopiperidine-1-carboxylate | C14H19N2O | Lacks the propyl chain; different biological activity potential |
Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate | C15H22N2O | Different position of the amino propyl group may influence receptor binding |
(S)-Benzyl 3-amino-pyrrolidine hydrochloride | C12H16ClN\ | Contains a pyrrolidine ring; affects pharmacological properties |
This table highlights how structural variations can lead to significant differences in biological activity.
Case Studies and Research Findings
While specific studies on this compound are sparse, related research provides insights into its potential applications:
- Antiproliferative Activity : Research on similar piperidine derivatives has demonstrated notable antiproliferative effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of piperidine derivatives suggest that modifications in structure can enhance bioavailability and therapeutic efficacy .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of piperidine derivatives to target receptors, providing a framework for future experimental validation .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 2-(3-aminopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13,17H2 |
InChI Key |
KWHKHWJZBFDYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCN)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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